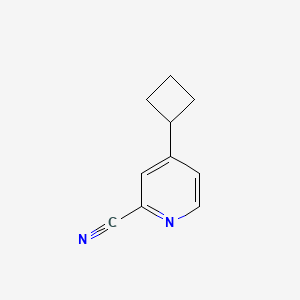
Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Applications in Pharmaceutical Research
The compound has been identified as a crucial intermediate in the synthesis of pharmaceuticals, notably in the graphical synthetic routes of vandetanib, a medication used to treat certain types of cancer. It serves as a key precursor in various synthetic steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination processes, demonstrating its versatility and commercial value in pharmaceutical manufacturing (W. Mi, 2015).
Environmental Science and Technology
In environmental science, the focus has shifted towards understanding the impact of synthetic compounds, including tert-butyl derivatives, on pollution and ecotoxicity. Studies have explored the environmental occurrence, fate, and potential toxic effects of synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives, highlighting their presence in various environmental matrices and potential human exposure pathways. The research calls for the development of novel SPAs with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Advanced Materials and Chemical Engineering
In the field of materials science and chemical engineering, the compound's structural motifs are utilized in the development of novel materials and chemical processes. For instance, the study of the decomposition of methyl tert-butyl ether (MTBE) in a cold plasma reactor, which includes tert-butyl groups in its structure, sheds light on innovative methods for environmental remediation and the transformation of pollutants into less harmful substances. This research demonstrates the compound's relevance in advancing green chemistry and environmental protection efforts (L. Hsieh et al., 2011).
Propiedades
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-8,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYWVVDLDGFKOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

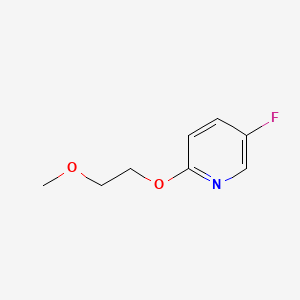
![1H-Pyrazolo[4,3-b]pyridine,3-(4-piperidinyl)-](/img/no-structure.png)
![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)


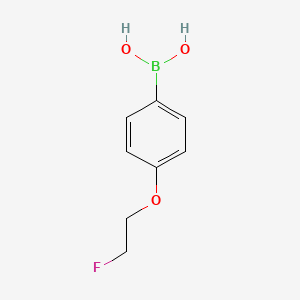
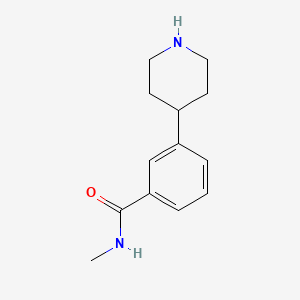

![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)
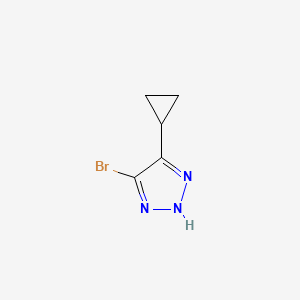
![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)

